Methylpiperidino pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

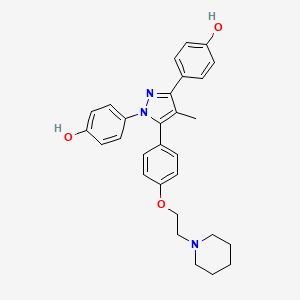

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLGPGWHIIHRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045817 | |

| Record name | Methylpiperidinopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289726-02-9, 2512204-77-0 | |

| Record name | Methylpiperidinopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLPIPERIDINOPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC6T7K8P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Pyrazole-Containing Modulators: ERα Antagonism and mGluR5 Positive Allosteric Modulation

This technical guide provides a detailed overview of the mechanism of action of two distinct pyrazole-containing compounds: Methylpiperidino pyrazole (MPP), a selective estrogen receptor alpha (ERα) antagonist, and 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their pharmacological properties, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Part 1: this compound (MPP) - A Selective ERα Antagonist

This compound (MPP) is a high-affinity and selective antagonist of Estrogen Receptor Alpha (ERα)[1][2][3][4]. Its selectivity for ERα over ERβ makes it a valuable tool for investigating the specific roles of ERα in various physiological and pathological processes, including certain types of cancer[2].

Mechanism of Action

MPP exerts its antagonistic effects by binding to ERα and inducing conformational changes that prevent the receptor from adopting an active conformation[1]. This inhibits the binding of coactivator proteins and subsequent transcriptional activation of estrogen-responsive genes[2]. MPP has been shown to inhibit 17β-estradiol binding to ERα and increase the energy required for the interaction of other ligands with the receptor[1]. In various cell models, MPP has been observed to induce apoptosis and reduce cell viability in endometrial cancer cells[5]. Furthermore, it has been shown to inhibit the phosphorylation of ERα without altering Akt phosphorylation[5]. In some contexts, MPP can display mixed agonist/antagonist actions on murine uterine ERα in vivo[5][6].

Signaling Pathway

The primary signaling pathway affected by MPP is the classical nuclear estrogen receptor signaling cascade. By acting as an antagonist, MPP blocks the downstream effects of estrogen binding to ERα, thereby inhibiting the transcription of target genes involved in cell proliferation and survival.

Quantitative Data

| Compound | Target | Parameter | Value | Reference |

| MPP | ERα | Ki | 5.6 nM | [2] |

| MPP | ERβ | Ki | 2.3 µM | [2] |

| MPP | ERα | IC50 (transcriptional activation) | 80 nM | [2] |

| MPP | RL95-2 cells | IC50 (cell viability) | 20.01 µM | [5] |

Experimental Protocols

Radioligand Binding Assay (for Ki determination): This assay is performed to determine the binding affinity of MPP for ERα and ERβ. The general protocol involves incubating varying concentrations of the unlabeled competitor ligand (MPP) with a fixed concentration of a radiolabeled ligand (e.g., [3H]-estradiol) and the receptor preparation (e.g., purified ERα or ERβ protein, or cell lysates containing the receptor). After incubation to reach equilibrium, the bound and free radioligand are separated (e.g., by filtration). The amount of bound radioactivity is then quantified using liquid scintillation counting. The Ki value is calculated from the IC50 value (concentration of MPP that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Transcriptional Activation Assay (for IC50 determination): This assay measures the ability of MPP to inhibit estrogen-induced gene transcription. A typical protocol involves using a cell line (e.g., MCF-7 breast cancer cells) that is transiently or stably transfected with a reporter gene construct. This construct contains an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). The cells are treated with a fixed concentration of an ER agonist (e.g., 17β-estradiol) in the presence of increasing concentrations of MPP. After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured. The IC50 value is the concentration of MPP that causes a 50% reduction in the agonist-induced reporter gene expression.

Part 2: CDPPB - A Positive Allosteric Modulator of mGluR5

CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is a potent, selective, and orally active positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5)[7][8][9][10][11]. As a PAM, CDPPB does not activate the receptor directly but enhances the response of the receptor to its endogenous ligand, glutamate[12]. This modulation has shown potential therapeutic effects for CNS disorders like schizophrenia[8][13].

Mechanism of Action

CDPPB binds to an allosteric site on the mGluR5 receptor, which is distinct from the orthosteric glutamate-binding site[11][13]. This binding potentiates the receptor's response to glutamate, leading to an amplification of the downstream signaling cascade[11]. mGluR5 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq[12]. Activation of mGluR5 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC)[12]. CDPPB has been shown to increase the activation of downstream signaling molecules such as AKT and ERK1/2[7]. Furthermore, mGluR5 activation can modulate the function of other receptors, such as the NMDA receptor, which is crucial for synaptic plasticity[13][14][15].

Signaling Pathway

The signaling pathway modulated by CDPPB involves the potentiation of the canonical Gαq-coupled mGluR5 signaling cascade. This leads to enhanced intracellular calcium mobilization and activation of various downstream kinases.

Quantitative Data

| Compound | Target | Parameter | Value | Species | Reference |

| CDPPB | mGluR5 | EC50 (potentiation of glutamate response) | 10 nM | Human | [10][16] |

| CDPPB | mGluR5 | EC50 (potentiation of glutamate response) | 20 nM | Rat | [10][16] |

| CDPPB | mGluR5 | EC50 (potentiation of glutamate response) | ~27 nM | Human | [11][17] |

Experimental Protocols

Fluorometric Calcium Assay: This assay is used to measure the potentiation of glutamate-induced intracellular calcium mobilization by CDPPB. Chinese hamster ovary (CHO) cells stably expressing human or rat mGluR5 are typically used. The general protocol is as follows:

-

Cells are plated in a multi-well plate and grown to confluence.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The cells are then washed to remove excess dye.

-

A baseline fluorescence reading is taken.

-

A sub-maximal concentration of glutamate is added to the cells in the presence of varying concentrations of CDPPB.

-

The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

The EC50 value for CDPPB is determined by plotting the potentiation of the glutamate response against the concentration of CDPPB.

Radioligand Binding Assay (for allosteric site interaction): To confirm that CDPPB binds to an allosteric site, competition binding assays are performed. A common protocol involves using a radiolabeled ligand known to bind to the allosteric site of mGluR5, such as [3H]methoxyPEPy[11]. Membranes from cells expressing mGluR5 are incubated with the radioligand in the presence of increasing concentrations of unlabeled CDPPB. The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured. A decrease in radioligand binding with increasing concentrations of CDPPB indicates that CDPPB binds to the same allosteric site[11]. To demonstrate that CDPPB does not bind to the orthosteric site, a similar experiment is performed using a radiolabeled orthosteric ligand like [3H]quisqualate, where CDPPB should not displace the radioligand[11].

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. molnova.com:443 [molnova.com:443]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CDPPB - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. mGluR5 Ligand, CDPPB [sigmaaldrich.com]

- 11. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders [mdpi.com]

- 14. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CDPPB | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 17. CDPPB | mGluR5 modulator | Hello Bio [hellobio.com]

A Technical Guide to Methylpiperidino Pyrazole (MPP): A Selective Estrogen Receptor α Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylpiperidino pyrazole (MPP) is a potent and highly selective non-steroidal antagonist of Estrogen Receptor α (ERα).[1] Developed from an ERα-selective agonist by the addition of a basic side chain, MPP has become an invaluable pharmacological tool for elucidating the distinct biological functions of ERα versus Estrogen Receptor β (ERβ).[1][2] Its high affinity and more than 200-fold selectivity for ERα enable researchers to selectively block signaling pathways mediated by this receptor subtype. This guide provides a comprehensive overview of MPP, including its mechanism of action, binding kinetics, experimental applications, and the signaling pathways it modulates. While primarily an antagonist in vitro, it is noteworthy that MPP can exhibit mixed agonist/antagonist properties in some in vivo models, potentially due to metabolic processes.[3][4]

Chemical Properties and Structure

MPP, chemically known as 4-(1-(4-Hydroxyphenyl)-4-methyl-5-(4-(2-piperidinoethoxy)phenyl)-3-pyrazolyl)phenol, is a derivative of the triarylpyrazole class of compounds.[5] The addition of a basic side chain (a piperidinoethoxy group) to the agonist precursor, methyl pyrazole triol (MPT), confers its potent antagonist activity at ERα.[2]

Mechanism of Action

Estrogen actions are mediated by two receptor subtypes, ERα and ERβ, which have distinct tissue distributions and often opposing functional activities.[6] For instance, in many breast cancers, ERα activation promotes proliferation, while ERβ can have an anti-proliferative effect.[7][8] MPP was developed to selectively target and inhibit ERα.

It functions as a competitive antagonist, binding to the ligand-binding domain of ERα with high affinity and preventing the binding of the natural ligand, 17β-estradiol (E2).[1] This blockade prevents the conformational changes in the receptor required for the recruitment of co-activators and subsequent transcription of estrogen-responsive genes.[6] MPP effectively antagonizes E2 stimulation on various gene constructs, including those with consensus and nonconsensus estrogen response elements.[1] In MCF-7 breast cancer cells, which predominantly express ERα, MPP fully antagonizes the E2-stimulated expression of pS2 mRNA.[1] Studies have also shown that MPP dihydrochloride can reduce the phosphorylation of ERα.[3]

Quantitative Data: Binding Affinity and Biological Activity

The selectivity and potency of MPP have been quantified through various assays. The data below is compiled from multiple sources to provide a comparative overview.

Table 1: Receptor Binding Affinity and Selectivity

| Parameter | ERα | ERβ | Selectivity (ERβ/ERα) | Reference |

| Kᵢ Value | 2.7 nM | 1800 nM | ~667-fold | [5] |

| Kᵢ Value | 5.6 nM | 2300 nM | ~411-fold | [6] |

| Relative Binding Affinity (RBA) | 12% | <0.1% | >120-fold | [2] |

Kᵢ (Inhibition Constant): Lower values indicate higher binding affinity. RBA is relative to estradiol (E2 = 100%).

Table 2: Functional Antagonist and Antiproliferative Activity

| Assay Type | Cell Line | Metric | Value | Reference |

| ERα Transcriptional Activation | HEC-1 | IC₅₀ | 80 nM | [2][6] |

| Cell Viability | RL95-2 (Endometrial Cancer) | IC₅₀ | 20.01 µM | [3] |

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an antagonist that reduces a specific biological response by 50%.

Experimental Protocols

The characterization of MPP as a selective ERα antagonist relies on a suite of standardized in vitro assays.

Competitive Radiometric Binding Assay

This assay is used to determine the binding affinity (Kᵢ values) of a compound for a specific receptor.

-

Preparation: Full-length human ERα and ERβ proteins are expressed and purified. A radiolabeled estrogen, such as [³H]-estradiol, is used as the competing ligand.

-

Incubation: A constant concentration of the receptor and radioligand is incubated with varying concentrations of the test compound (MPP).

-

Separation: After reaching equilibrium, bound and free radioligand are separated, typically using hydroxylapatite or filter membranes.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Analysis: The data is used to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Estrogen-Responsive Reporter Gene Cotransfection Assay

This cell-based assay measures the ability of a compound to act as an agonist or antagonist of receptor-mediated gene transcription.

-

Cell Culture: A suitable cell line that lacks endogenous estrogen receptors, such as human endometrial cancer cells (HEC-1), is used.[2]

-

Transfection: Cells are transiently transfected with two plasmids: one expressing either human ERα or ERβ, and a second "reporter" plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., Luciferase).[2]

-

Treatment:

-

Agonist Mode: Transfected cells are treated with varying concentrations of the test compound alone.

-

Antagonist Mode: Cells are treated with a constant concentration of estradiol (e.g., 1 nM) along with varying concentrations of the test compound (MPP).[2]

-

-

Incubation: Cells are incubated for a set period (e.g., 24 hours) to allow for gene transcription and protein expression.[2]

-

Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Analysis: In antagonist mode, the IC₅₀ value is calculated by determining the concentration of MPP required to inhibit 50% of the estradiol-induced reporter activity.[2]

Cell Proliferation (MTT) Assay

This assay assesses the effect of a compound on cell viability and proliferation.

-

Cell Seeding: Cancer cell lines (e.g., RL95-2) are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are treated with various concentrations of MPP (e.g., 1 to 100 µM) for a specified duration (e.g., 24 hours).[3]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value for antiproliferative activity is calculated.

Visualizing Pathways and Relationships

ERα Signaling and MPP Intervention

Estrogen (E2) binds to ERα in the cytoplasm or nucleus, causing receptor dimerization and translocation to the nucleus. The E2-ERα complex then binds to Estrogen Response Elements (EREs) on DNA, recruiting co-activators to initiate the transcription of target genes that regulate cellular processes like proliferation. MPP competitively binds to ERα, preventing E2 binding and subsequent gene transcription.

Workflow for Characterizing an ERα Antagonist

The process of identifying and validating a selective ERα antagonist involves a multi-step workflow, starting from initial binding assays to functional cellular assays.

Structural Development of MPP

MPP was rationally designed. The core structure, a pyrazole triol, is an ERα agonist. The strategic addition of a Basic Side Chain (BSC) converts this agonist into a potent and selective antagonist. This principle led to the development of MPP and its analogs.[2]

Conclusion and Future Directions

This compound (MPP) is a cornerstone tool for investigating ERα-specific biological pathways. Its high selectivity distinguishes it from non-selective ER modulators like tamoxifen and fulvestrant.[1][4] While its primary classification is an ERα antagonist based on extensive in vitro data, researchers should be aware of its potential for mixed agonist/antagonist effects in vivo, which may be linked to metabolic cleavage of its side chain.[2][4] To address this, analogs such as MPrP (methyl-propylo-pyrazole) have been developed, offering improved metabolic stability while retaining high ERα-selective antagonist potency.[2] The continued use of MPP and its improved analogs will be critical for advancing our understanding of estrogen receptor signaling in cancer, metabolism, and neuroendocrinology.[9]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. axonmedchem.com [axonmedchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 9. Blocking of Estradiol Receptors ERα, ERβ and GPER During Development, Differentially Alters Energy Metabolism in Male and Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Methylpiperidino Pyrazole (MPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylpiperidino pyrazole (MPP) is a pivotal research tool in the study of estrogen receptor (ER) signaling. As a potent and highly selective antagonist of estrogen receptor alpha (ERα), it has been instrumental in elucidating the specific roles of this receptor subtype in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of MPP. It includes detailed experimental protocols for its synthesis and key biological assays, quantitative data on its receptor binding and cellular activity, and a visualization of its mechanism of action within the ERα signaling pathway. This document is intended to serve as a valuable resource for researchers in endocrinology, oncology, and drug discovery.

Discovery and Rationale

The development of this compound (MPP) was driven by the need for selective ligands to dissect the distinct functions of the two main estrogen receptor subtypes, ERα and ERβ. Estrogen signaling is multifaceted, with ERα and ERβ often exhibiting different, and sometimes opposing, biological effects. The discovery of MPP originated from a strategy of modifying known ERα agonists to convert them into antagonists.

MPP is a non-steroidal compound derived from the pyrazole class of molecules. Specifically, it was developed from methyl-pyrazole-triol (MPT), a known ERα agonist.[1] The key structural modification was the addition of a basic side chain, a piperidinylethoxy group, to the MPT core structure.[1][2] This addition was hypothesized to introduce antagonistic properties by sterically hindering the conformational changes in the receptor required for agonist activity, a common strategy in the design of selective estrogen receptor modulators (SERMs). This rational design approach successfully yielded a compound with high binding affinity and potent antagonist activity highly selective for ERα over ERβ.[3][4]

Synthesis of this compound (MPP)

Synthesis of the Pyrazole Core

The pyrazole core is typically synthesized via a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5] For MPP, this involves the reaction of a substituted 1,3-diketone with 4-hydroxyphenylhydrazine.

Step 1: Aldol Condensation to form the Enone Intermediate

The synthesis begins with an aldol condensation between 1-(4-methoxyphenyl)-propan-1-one and 4-hydroxybenzaldehyde.[6] This reaction forms a chalcone-like enone intermediate which serves as the precursor for the pyrazole ring.

Step 2: Cyclization to form the Pyrazole Ring

The enone intermediate is then reacted with 4-methoxyphenylhydrazine under vigorous conditions to form the trisubstituted pyrazole ring.[6]

Attachment of the Piperidinoethoxy Side Chain

The final step in the synthesis of MPP is the attachment of the piperidinoethoxy side chain via a Williamson ether synthesis. This involves the deprotonation of a phenolic hydroxyl group on the pyrazole core, followed by nucleophilic attack on an appropriate alkyl halide.

Step 3: N-Alkylation of the Phenolic Hydroxyl Group

The pyrazole intermediate, which contains a free phenolic hydroxyl group, is reacted with 1-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This results in the formation of the ether linkage and yields the final product, this compound.

Detailed Experimental Protocol (Representative):

Materials:

-

1-(4-methoxyphenyl)-propan-1-one

-

4-hydroxybenzaldehyde

-

Sodium hydroxide

-

Ethanol

-

4-methoxyphenylhydrazine hydrochloride

-

Acetic acid

-

1-(2-chloroethyl)piperidine hydrochloride

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the Chalcone Intermediate: To a solution of 1-(4-methoxyphenyl)-propan-1-one (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the enone intermediate.

-

Synthesis of the Pyrazole Core: The chalcone intermediate (1 equivalent) and 4-methoxyphenylhydrazine hydrochloride (1.2 equivalents) are refluxed in glacial acetic acid for several hours. After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pyrazole core.

-

Synthesis of this compound (MPP): The pyrazole core (1 equivalent) and 1-(2-chloroethyl)piperidine hydrochloride (1.5 equivalents) are dissolved in DMF. Anhydrous potassium carbonate (3 equivalents) is added, and the mixture is heated at 80-90 °C overnight. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound (MPP).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data

The biological activity of MPP has been quantified in various assays, demonstrating its high affinity and selectivity for ERα.

| Parameter | Value | Receptor/Cell Line | Reference |

| Binding Affinity (Ki) | 5.6 nM | Estrogen Receptor α (ERα) | [3] |

| 2.3 µM | Estrogen Receptor β (ERβ) | [3] | |

| IC50 (Transcriptional Activation) | 80 nM | ERα | [3] |

| IC50 (Cell Viability) | 20.01 µM | RL95-2 endometrial cancer cells | [7] |

Table 1: Quantitative biological data for this compound (MPP).

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Rat uterine cytosol (source of ERα)

-

[³H]-Estradiol (radiolabeled ligand)

-

Test compound (MPP)

-

Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound (MPP) and a non-labeled estradiol standard.

-

In assay tubes, combine the rat uterine cytosol preparation, a fixed concentration of [³H]-Estradiol, and varying concentrations of the test compound or standard.

-

Incubate the tubes at 4°C for 16-18 hours to reach binding equilibrium.

-

Add cold HAP slurry to each tube to separate bound from free radioligand.

-

Wash the HAP pellets with assay buffer to remove non-specifically bound radioligand.

-

Add scintillation cocktail to the washed pellets.

-

Measure the radioactivity in each tube using a scintillation counter.

-

Plot the percentage of bound [³H]-Estradiol against the logarithm of the competitor concentration to generate a competition curve and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

ERα Transcriptional Activation Assay

This assay measures the ability of a compound to modulate the transcriptional activity of ERα, typically using a reporter gene system.

Materials:

-

Mammalian cells (e.g., MCF-7 breast cancer cells, which endogenously express ERα)

-

Estrogen response element (ERE)-driven reporter plasmid (e.g., ERE-tk-luc)

-

Transfection reagent

-

Estradiol (agonist control)

-

Test compound (MPP)

-

Cell lysis buffer

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate.

-

Transfect the cells with the ERE-reporter plasmid using a suitable transfection reagent.

-

After an appropriate incubation period, treat the cells with estradiol alone (agonist control), the test compound (MPP) alone, or a combination of estradiol and MPP.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.

-

The antagonist activity of MPP is determined by its ability to inhibit the estradiol-induced increase in luciferase expression.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Endometrial cancer cells (e.g., RL95-2)

-

Cell culture medium

-

Test compound (MPP)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of MPP and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a wavelength of ~570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Mechanism of Action and Signaling Pathway

MPP functions as a competitive antagonist of ERα. In the absence of an agonist like estradiol, ERα is largely inactive in the cytoplasm or nucleus. Upon binding of estradiol, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes. This binding recruits coactivator proteins and initiates gene transcription.

MPP, by binding to the ligand-binding pocket of ERα, prevents the binding of estradiol and induces a different conformational change in the receptor. This altered conformation is not conducive to the recruitment of coactivators and may even promote the binding of corepressor proteins. As a result, ERα-mediated gene transcription is inhibited. It has been shown that MPP reduces the phosphorylation of ERα, a key step in its activation.[7]

Figure 1. ERα signaling pathway and inhibition by MPP.

Conclusion

This compound is a well-characterized and indispensable tool for researchers studying estrogen receptor biology. Its high selectivity for ERα allows for the precise investigation of the receptor's role in health and disease. This guide has provided a comprehensive overview of its discovery, a representative synthesis, key quantitative data, detailed experimental protocols for its biological characterization, and a clear visualization of its mechanism of action. It is hoped that this resource will facilitate further research into the complex world of estrogen signaling and aid in the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Buy Methyl-piperidino-pyrazole | 2512204-77-0 [smolecule.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Chemical Structure and Properties of 1-Methyl-4-phenylpyridinium (MPP+)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-phenylpyridinium (MPP+), a potent dopaminergic neurotoxin, serves as a critical tool in neuroscience research, particularly in the study of Parkinson's disease (PD). It is the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound infamous for inducing a parkinsonian syndrome in humans and animal models.[1][2][3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of MPP+, with a focus on its molecular mechanisms of neurotoxicity. Detailed experimental protocols and visual representations of key pathways are included to facilitate its application in a research setting.

Chemical Structure and Physicochemical Properties

MPP+ is a quaternary ammonium compound with a pyridinium ring substituted with a methyl group at the nitrogen atom and a phenyl group at the 4-position.[1] Its positively charged nature is a key determinant of its biological activity and transport mechanisms.

Table 1: Physicochemical Properties of MPP+

| Property | Value | Reference |

| IUPAC Name | 1-methyl-4-phenylpyridin-1-ium | [1] |

| Synonyms | Cyperquat, N-Methyl-4-phenylpyridinium | [1] |

| Chemical Formula | C₁₂H₁₂N⁺ | [1] |

| Molar Mass (as iodide) | 297.13 g/mol | [4] |

| Appearance | White to beige powder | |

| Solubility (in water) | 10 mg/mL | |

| CAS Number (iodide) | 36913-39-0 | [4] |

| Purity (typical) | ≥98% (HPLC) | [4] |

| Storage | Desiccated, protected from light |

Biological Properties and Mechanism of Neurotoxicity

The neurotoxicity of MPP+ is remarkably specific to dopaminergic neurons, a characteristic that has made it an invaluable tool for modeling Parkinson's disease.[2][5] The mechanism of this selective toxicity is multifactorial and involves several key cellular processes.

Selective Uptake into Dopaminergic Neurons

MPP+ is a polar, charged molecule and cannot readily cross the blood-brain barrier. Its precursor, MPTP, is lipophilic and easily enters the brain, where it is metabolized by monoamine oxidase B (MAO-B) in astrocytes to MPP+.[1][3] MPP+ is then selectively taken up into dopaminergic neurons via the dopamine transporter (DAT).[5] This selective accumulation is a primary reason for its specific neurotoxicity.

Mitochondrial Dysfunction

Once inside the neuron, MPP+ is actively transported into the mitochondria. Here, it potently inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2] This inhibition leads to a cascade of detrimental effects:

-

ATP Depletion: Inhibition of the electron transport chain severely impairs oxidative phosphorylation, leading to a dramatic decrease in cellular ATP levels.[1][4]

-

Generation of Reactive Oxygen Species (ROS): The blockade of electron flow at Complex I results in the leakage of electrons, which then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species.[3][6] This oxidative stress damages cellular components, including lipids, proteins, and DNA.

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): MPP+ can induce the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane.[7] This leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[7]

Table 2: Biological Properties and Effects of MPP+

| Biological Process | Effect of MPP+ | Key Mediators | Reference |

| Neuronal Uptake | Selective uptake into dopaminergic neurons | Dopamine Transporter (DAT) | [5] |

| Mitochondrial Respiration | Inhibition of Complex I | Electron Transport Chain | [1][2] |

| Cellular Energy | Depletion of ATP | Oxidative Phosphorylation | [1][4] |

| Oxidative Stress | Increased production of Reactive Oxygen Species (ROS) | Mitochondrial Electron Leakage | [3][6] |

| Mitochondrial Integrity | Opening of the Mitochondrial Permeability Transition Pore (mPTP) | Calcium, ROS | [7] |

| Apoptosis | Induction of programmed cell death | Caspases, JNK, p53, Bax/Bcl-2 | [6][8] |

| Protein Homeostasis | Upregulation of BAG6, leading to PINK1 degradation | BAG6, PINK1 | [9] |

| Inflammation | Activation of COX-2 pathway | Cyclooxygenase-2 (COX-2) | [10] |

Signaling Pathways in MPP+-Induced Neurotoxicity

The neurotoxic effects of MPP+ are mediated by a complex network of intracellular signaling pathways that ultimately lead to apoptotic cell death.

Experimental Protocols

The following are generalized protocols for key experiments used to study the effects of MPP+. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Synthesis of 1-Methyl-4-phenylpyridinium (MPP+) Iodide

A common laboratory synthesis of MPP+ iodide involves the reaction of 4-phenylpyridine with methyl iodide.[1]

Materials:

-

4-phenylpyridine

-

Methyl iodide

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-phenylpyridine in anhydrous acetonitrile.

-

Add a molar excess of methyl iodide to the solution.

-

Heat the reaction mixture to reflux with stirring for 24 hours.

-

Allow the reaction to cool to room temperature. The MPP+ iodide salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold acetonitrile.

-

Dry the product under vacuum to obtain MPP+ iodide as a solid.

In Vitro Model of Parkinson's Disease using MPP+

This protocol describes the induction of neurotoxicity in a dopaminergic cell line (e.g., SH-SY5Y) using MPP+.

Materials:

-

Dopaminergic cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

MPP+ iodide stock solution (dissolved in sterile water or culture medium)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

MPP+ Treatment: Prepare serial dilutions of MPP+ in culture medium. Remove the old medium from the cells and add the MPP+ containing medium. Include untreated control wells.

-

Incubation: Incubate the cells with MPP+ for the desired time period (e.g., 24-48 hours).

-

Cell Viability Assessment (MTT Assay): a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add the solubilization solution to dissolve the formazan crystals. c. Measure the absorbance at a wavelength of 570 nm using a plate reader. d. Calculate cell viability as a percentage of the untreated control.

References

- 1. MPP+ - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ | PLOS One [journals.plos.org]

- 4. N-Methyl-4-phenylpyridinium Iodide (MPP+), Dopaminergic selective neurotoxin (CAS 36913-39-0) | Abcam [abcam.com]

- 5. MPP+ toxicity and plasma membrane dopamine transporter: study using cell lines expressing the wild-type and mutant rat dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The parkinsonian neurotoxin MPP+ opens the mitochondrial permeability transition pore and releases cytochrome c in isolated mitochondria via an oxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chronic treatment with the complex I inhibitor MPP+ depletes endogenous PTEN-induced kinase 1 (PINK1) via up-regulation of Bcl-2–associated athanogene 6 (BAG6) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methylpiperidino Pyrazole (MPP)

CAS Number: 289726-02-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methylpiperidino pyrazole (MPP), a potent and selective antagonist of Estrogen Receptor α (ERα). This document collates critical data on its biological activity, mechanism of action, and relevant experimental procedures to support ongoing research and development efforts.

Core Compound Information

This compound, commonly referred to as MPP, is a non-steroidal small molecule that has garnered significant interest for its high selectivity as an antagonist for Estrogen Receptor α (ERα) over Estrogen Receptor β (ERβ).[1][2] Its chemical structure features a pyrazole core with a piperidine moiety, contributing to its specific pharmacological profile.[1]

Chemical Properties

| Property | Value | Reference |

| CAS Number | 289726-02-9 | [1][2] |

| Molecular Formula | C29H31N3O3 | [1][2] |

| Molecular Weight | 469.6 g/mol | [1] |

| IUPAC Name | 4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-[2-(1-piperidinyl)ethoxy]phenyl]-1H-pyrazol-3-yl]-phenol | [1] |

| Synonyms | MPP | [2] |

| Purity | ≥98% | [2] |

| Solubility | DMSO: 5 mg/mL, Ethanol: 3 mg/mL, DMF: 14 mg/mL | [2] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |

Mechanism of Action

MPP functions as a selective antagonist of Estrogen Receptor α (ERα). Estrogen actions are mediated by two main receptor subtypes, ERα and ERβ, which have distinct tissue distributions and physiological roles.[2] MPP exhibits a high binding affinity for ERα and a significantly lower affinity for ERβ, making it a valuable tool for dissecting the specific functions of ERα.[1][2]

Upon binding to ERα, MPP inhibits the transcriptional activation of the receptor.[2] In some cellular contexts, it has been shown to reduce the phosphorylation of ERα.[4] While it acts as a complete ERα antagonist in many cell-based assays, some studies suggest it may have mixed agonist/antagonist properties in vivo, classifying it as a Selective Estrogen Receptor Modulator (SERM).[5]

Below is a diagram illustrating the canonical ERα signaling pathway and the point of inhibition by MPP.

Figure 1: ERα Signaling Pathway and MPP Inhibition.

Quantitative Data

The following tables summarize the key quantitative data for this compound's biological activity.

Table 1: Receptor Binding Affinity

| Receptor | Ki (nM) | Selectivity (ERβ/ERα) | Reference |

| ERα | 5.6 | >410-fold | [1][2] |

| ERβ | 2300 | [1] |

Table 2: In Vitro Efficacy

| Assay | Cell Line | IC50 | Effect | Reference |

| ERα Transcriptional Activation | - | 80 nM | Inhibition | [2] |

| Cell Viability | RL95-2 (endometrial cancer) | 20.01 µM | Decrease in viability | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and should be optimized for specific laboratory conditions.

ERα Competitive Binding Assay

This assay determines the ability of MPP to compete with radiolabeled estradiol for binding to ERα.

Materials:

-

Rat uterine cytosol (source of ERα)

-

[3H]-Estradiol (radioligand)

-

MPP (test compound)

-

Non-labeled estradiol (for non-specific binding)

-

Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

-

Hydroxylapatite slurry

-

Scintillation fluid and counter

Protocol:

-

Prepare serial dilutions of MPP and non-labeled estradiol in the assay buffer.

-

In microcentrifuge tubes, add a constant amount of rat uterine cytosol and [3H]-Estradiol.

-

Add the various concentrations of MPP or non-labeled estradiol to the tubes. For total binding, add buffer only. For non-specific binding, add a saturating concentration of non-labeled estradiol.

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

Add hydroxylapatite slurry to each tube to separate bound from free radioligand.

-

Incubate on ice for 15 minutes with intermittent vortexing.

-

Centrifuge at 1000 x g for 5 minutes at 4°C.

-

Wash the pellets with assay buffer and centrifuge again. Repeat the wash step twice more.

-

Add scintillation fluid to the pellets, vortex, and measure radioactivity using a scintillation counter.

-

Calculate the specific binding and plot the percentage of inhibition against the log concentration of MPP to determine the IC50.

Figure 2: Competitive Binding Assay Workflow.

Cell Viability (MTT) Assay

This assay assesses the effect of MPP on the viability of cancer cell lines.

Materials:

-

RL95-2 human endometrial cancer cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

MPP stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed RL95-2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of MPP (e.g., 1 to 100 µM) for 24-72 hours. Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log concentration of MPP to calculate the IC50.

ERα Phosphorylation Western Blot

This protocol is for detecting changes in ERα phosphorylation upon treatment with MPP.

Materials:

-

Breast or endometrial cancer cell line (e.g., MCF-7)

-

Cell lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-ERα (e.g., at Ser118 or Ser167) and anti-total-ERα

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Protocol:

-

Culture cells and treat with MPP at the desired concentration and for the appropriate time. Include a positive control (e.g., estradiol) and a negative control (vehicle).

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERα antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERα antibody as a loading control.

-

Quantify the band intensities to determine the change in the ratio of phosphorylated ERα to total ERα.

Synthesis Outline

The synthesis of this compound generally involves a multi-step process starting from commercially available precursors. A general synthetic workflow is outlined below.

Figure 3: General Synthesis Workflow for MPP.

Pharmacokinetics and Toxicology

Comprehensive pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound are not extensively available in the public domain. As a research compound, these studies may be limited. Users should handle this compound with appropriate laboratory safety precautions.

Conclusion

This compound (MPP) is a valuable research tool for investigating the physiological and pathological roles of Estrogen Receptor α. Its high selectivity makes it superior to less specific antagonists for delineating ERα-mediated signaling pathways. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting ERα with selective antagonists like MPP.

References

- 1. Rapamycin Protects against Neuron Death in In Vitro andIn Vivo Models of Parkinson's Disease | Journal of Neuroscience [jneurosci.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

In Vitro Characterization of Methylpiperidino Pyrazole (MPP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylpiperidino pyrazole (MPP) is a potent and highly selective non-steroidal antagonist of Estrogen Receptor Alpha (ERα).[1][2][3] This technical guide provides a comprehensive overview of the in vitro characterization of MPP, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways and workflows. MPP's high affinity and selectivity for ERα make it a valuable tool for studying the biological functions of this receptor subtype and a potential lead compound in the development of targeted therapies.[2][4] While primarily characterized as an antagonist in vitro, it is noteworthy that some studies have observed mixed agonist/antagonist or even agonist activity in certain in vivo models, potentially due to metabolic conversion.[1][5]

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Receptor Binding Affinity

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| Ki | ERα | 5.6 nM | Human | Competitive Radiometric Binding Assay | [2] |

| ERβ | 2.3 µM | Human | Competitive Radiometric Binding Assay | [2] | |

| Relative Binding Affinity (RBA) | ERα | 12% | Rat | Competitive Radiometric Binding Assay | [1] |

| ERβ | <0.1% | Rat | Competitive Radiometric Binding Assay | [1] |

Table 2: Functional Activity

| Parameter | Assay | Cell Line | Value | Effect | Reference |

| IC50 | ERα Transcriptional Activation | HEC-1 | 80 nM | Antagonist | [1][2] |

| IC50 | Cell Viability | RL95-2 | 20.01 µM | Anti-proliferative | [6] |

Mechanism of Action

MPP exerts its effects primarily through the selective antagonism of Estrogen Receptor Alpha (ERα).

ERα Signaling Pathway

Estrogen receptors are ligand-activated transcription factors that modulate the expression of target genes. Upon binding of an agonist like estradiol (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription. This signaling cascade plays a crucial role in cellular proliferation, differentiation, and survival.

MPP, as an antagonist, binds to ERα but induces a different conformational change that prevents the recruitment of co-activators and may even recruit co-repressors.[3] This effectively blocks the transcriptional activity of ERα, even in the presence of endogenous estrogens. Furthermore, studies have shown that MPP can reduce the phosphorylation of ERα, a key step in its activation, without affecting other signaling pathways like the Akt pathway.[6]

MPP antagonism of the ERα signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize MPP are provided below.

Competitive Radiometric Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to a specific receptor.

Objective: To quantify the affinity of MPP for ERα and ERβ.

Methodology:

-

Preparation of Receptor Source: A cell lysate or tissue homogenate containing the estrogen receptor (e.g., from rat uterus or cells overexpressing human ERα or ERβ) is prepared.

-

Incubation: A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (MPP).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of MPP that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a competitive radiometric binding assay.

ERα Transcriptional Activation Reporter Gene Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a nuclear receptor.

Objective: To determine the functional antagonist activity of MPP on ERα-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: A suitable cell line that expresses ERα (e.g., HEC-1 or MCF-7) is cultured. The cells are then transiently transfected with a reporter plasmid containing a luciferase gene under the control of an estrogen-responsive promoter (containing EREs).

-

Treatment: The transfected cells are treated with a known ERα agonist (e.g., 17β-estradiol) alone or in combination with increasing concentrations of MPP.

-

Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene expression.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the activity of the expressed luciferase is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The concentration of MPP that inhibits 50% of the estradiol-induced luciferase activity (IC50) is determined.

Cell Viability/Proliferation Assay

This assay assesses the effect of a compound on the viability and growth of cells.

Objective: To evaluate the anti-proliferative effects of MPP on an estrogen-responsive cancer cell line.

Methodology:

-

Cell Seeding: Cells from an estrogen-responsive cell line (e.g., RL95-2 or MCF-7) are seeded into 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere, they are treated with various concentrations of MPP. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay. A common method is the MTT or MTS assay, where a tetrazolium salt is reduced by metabolically active cells to a colored formazan product. The absorbance of the formazan is proportional to the number of viable cells.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The concentration of MPP that causes a 50% reduction in cell viability (IC50) is determined.

Western Blot Analysis of ERα Phosphorylation

This technique is used to detect and quantify the level of a specific protein and its post-translational modifications, such as phosphorylation.

Objective: To determine the effect of MPP on the phosphorylation status of ERα.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with MPP, an agonist (e.g., estradiol), or a combination. After treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERα (p-ERα). The membrane is also probed with a primary antibody for total ERα as a loading control.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.

-

Data Analysis: The intensity of the bands corresponding to p-ERα and total ERα is quantified. The ratio of p-ERα to total ERα is calculated to determine the relative change in phosphorylation.

Discussion and Conclusion

The in vitro data robustly characterize this compound as a potent and selective antagonist of Estrogen Receptor Alpha. Its high affinity for ERα, coupled with its ability to inhibit ERα-mediated transcriptional activation and reduce cell proliferation in estrogen-responsive cell lines, underscores its potential as a valuable research tool and a starting point for the development of novel therapeutics. The detailed experimental protocols provided herein offer a standardized framework for the further investigation of MPP and other ERα modulators. It is crucial for researchers to consider the in vitro context of these findings, particularly in light of reports suggesting potential agonist activity in vivo, which may be attributable to metabolic processes not present in isolated cellular systems.[5] Future in vitro studies could explore the impact of MPP on a wider range of ERα target genes and its potential for off-target effects at higher concentrations.

References

- 1. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 5. researchgate.net [researchgate.net]

- 6. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Early studies on Methylpiperidino pyrazole's biological activity.

An In-depth Technical Guide on the Early Biological Activities of Methylpiperidino Pyrazole (MPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MPP) is a non-steroidal small molecule that has garnered significant interest in the field of endocrinology and oncology due to its potent and selective modulation of the estrogen receptor (ER). Early investigations into its biological activity have revealed its distinct profile as a selective estrogen receptor modulator (SERM), with a notable preference for ERα. This technical guide provides a comprehensive overview of the foundational studies that have characterized the biological actions of MPP, with a focus on its mechanism, in vitro and in vivo effects, and the experimental methodologies employed in these seminal investigations.

Quantitative Biological Data

The initial characterization of MPP's biological activity yielded critical quantitative data that established its potency and selectivity. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Bioactivity of this compound

| Parameter | Value | Cell Line/System | Biological Effect | Reference |

| IC₅₀ | 20.01 μM | RL95-2 (endometrial cancer) | Decreased cell viability | [1][2] |

| IC₅₀ | 80 nM | Not specified | Inhibition of ERα transcriptional activation | [3][4] |

| Kᵢ (ERα) | 5.6 nM | Not specified | Binding affinity to Estrogen Receptor α | [3][4] |

| Kᵢ (ERβ) | 2.3 μM | Not specified | Binding affinity to Estrogen Receptor β | [3][4] |

| Antiproliferative Activity | 10 μM | RL95-2 (endometrial cancer) | Inhibition of cell proliferation | [1][2] |

| Apoptosis Induction | 1 nM | Ishikawa, RL-95 (endometrial cancer), oLE (ovine luminal endometrial) | Induction of significant apoptosis | [5][6] |

Table 2: In Vivo Bioactivity of this compound

| Animal Model | Doses | Biological Effect | Reference |

| Ovariectomized wild-type (WT) and ERβ knockout (ERβKO) mice | 25-150 µg | Increased uterine weight and cell proliferation | [5][6] |

| Ovariectomized wild-type (WT) and ERβ knockout (ERβKO) mice | 50 µg | Reversed the positive effects of 50 and 100 µg β-estradiol on uterine weight | [5] |

| Male mice | 20 µg/kg (low dose), 200 µg/kg (high dose) | Dose-dependent attenuation of percent prepulse inhibition (PPI) | [1] |

Experimental Protocols

The following sections detail the methodologies used in the key experiments that defined the early understanding of MPP's biological activity.

Cell Viability and Proliferation Assays

-

Cell Lines: RL95-2 and Ishikawa human endometrial adenocarcinoma cells, and ovine luminal endometrial (oLE) cells.

-

Treatment: Cells were treated with varying concentrations of MPP (e.g., 1, 5, 10, 25, 50, and 100 μM) for 24 hours.[1] In some studies, a concentration of 1 nM was sufficient to induce apoptosis.[5][6]

-

Methodology: Cell viability was typically assessed using standard colorimetric assays, such as the MTT or XTT assay, which measure mitochondrial metabolic activity as an indicator of viable cells. Antiproliferative activity was also confirmed at a concentration of 10 μM in RL95-2 cells.[1][2]

Apoptosis Assays

-

Cell Lines: Ishikawa, RL-95, and oLE cells.

-

Treatment: Cells were treated with 1 nM MPP, β-estradiol, or control vehicle.[5][6]

-

Methodology: The induction of apoptosis was determined by methods such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or flow cytometry using Annexin V/Propidium Iodide staining to identify apoptotic and necrotic cells.

Estrogen Receptor Binding Assays

-

Methodology: Competitive radiometric binding assays were utilized to determine the binding affinity (Ki) of MPP for ERα and ERβ.[7] These assays typically involve incubating purified ERα or ERβ with a radiolabeled estrogen (e.g., [³H]-estradiol) in the presence of increasing concentrations of the competitor ligand (MPP). The displacement of the radioligand is measured to calculate the Ki value.

Transcriptional Activation Assays

-

Methodology: Reporter gene assays were employed to assess the ability of MPP to inhibit ERα-mediated gene transcription.[8] This often involves transfecting cells with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). Cells are then treated with an estrogen to activate transcription, and the inhibitory effect of co-treatment with MPP is measured by the reduction in reporter gene activity.

In Vivo Uterine Response Assays

-

Animal Models: Ovariectomized wild-type (WT) and estrogen receptor-β knockout (ERβKO) mice.[5][6]

-

Treatment: Mice were treated with various doses of MPP (25, 50, 100, or 150 µg), β-estradiol, or vehicle control.[5][6]

-

Methodology: The primary endpoint was the measurement of uterine wet weight as an indicator of estrogenic or anti-estrogenic activity. Histological analysis of uterine tissue was also performed to assess cell proliferation (e.g., via Ki-67 staining) and apoptosis in different uterine cell layers (luminal epithelium vs. stroma).[5]

Signaling Pathways and Mechanisms of Action

MPP exerts its biological effects primarily through the modulation of estrogen receptor signaling. A key aspect of its mechanism is the selective antagonism of ERα.

Modulation of ERα Phosphorylation

Early studies demonstrated that MPP dihydrochloride (at a concentration of 20 μM for 24 hours) reduces the phosphorylation of ERα without altering the phosphorylation of Akt, a key downstream signaling molecule.[1] This leads to a reduced ratio of phosphorylated ERα (p-ERα) to total ERα, indicating a direct impact on the activation state of the receptor.[1]

Caption: MPP's antagonistic action on ERα phosphorylation.

Mixed Agonist/Antagonist Activity

While MPP functions as an ERα antagonist in many in vitro systems, in vivo studies have revealed a more complex profile.[7][9] In ovariectomized mice, MPP demonstrated partial agonist activity by increasing uterine weight, although not to the same extent as β-estradiol.[5][6] However, it also displayed antagonist effects by reversing the uterotrophic effects of β-estradiol.[5] This dual activity is characteristic of a selective estrogen receptor modulator (SERM). It has been suggested that metabolic cleavage of MPP's basic side chain in vivo could potentially regenerate its parent compound, methyl-pyrazole-triol (MPT), which is an ERα agonist, contributing to these mixed effects.[7][9][10]

Caption: Experimental workflow for MPP characterization.

Conclusion

The early studies on this compound established it as a highly selective and potent ERα antagonist in vitro. These investigations provided a solid foundation of quantitative data on its binding affinity, transcriptional inhibition, and effects on cancer cell viability. However, in vivo studies revealed a more nuanced activity profile, classifying MPP as a SERM with both agonist and antagonist properties. This initial body of research has been instrumental in guiding the further development and application of MPP and its analogs as valuable tools for studying the biological functions of ERα and as potential therapeutic agents in estrogen-dependent pathologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - Biochemicals - CAT N°: 13863 [bertin-bioreagent.com]

- 5. The effects of the selective estrogen receptor modulators, methyl‐piperidino‐pyrazole (MPP), and raloxifene in normal and cancerous endometrial cell lines and in the murine uterus | Semantic Scholar [semanticscholar.org]

- 6. The effects of the selective estrogen receptor modulators, methyl-piperidino-pyrazole (MPP), and raloxifene in normal and cancerous endometrial cell lines and in the murine uterus PMID: 16688783 | MCE [medchemexpress.cn]

- 7. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Analogs of methyl-piperidinopyrazole (MPP): antiestrogens with estrogen receptor alpha selective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Selectivity of MPP for Estrogen Receptor Alpha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selective antagonism of Methyl-Piperidino-Pyrazole (MPP) for Estrogen Receptor alpha (ERα) over Estrogen Receptor beta (ERβ). MPP has emerged as a critical tool in dissecting the distinct physiological and pathological roles of the two ER subtypes. This document provides a comprehensive overview of its binding affinity, functional activity, the experimental protocols used for its characterization, and the underlying signaling pathways.

Quantitative Analysis of MPP's Selectivity

MPP exhibits a remarkable selectivity for ERα, with its binding affinity being significantly higher for this subtype compared to ERβ. This selectivity is consistently demonstrated across various studies and is quantified by parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the relative binding affinity (RBA). The following tables summarize the key quantitative data, offering a clear comparison of MPP's interaction with both ER subtypes.

| Parameter | ERα | ERβ | Selectivity (ERβ/ERα) | Reference |

| Ki | 2.7 nM | 1800 nM | ~667-fold | [1] |

| 5.6 nM | 2300 nM | ~411-fold | [2] | |

| IC50 (Antagonist Activity) | 80 nM | No significant activity | - | [2] |

| Relative Binding Affinity (RBA) | 12% (Estradiol = 100%) | 0.06% (Estradiol = 100%) | ~200-fold | [3] |

Table 1: Binding Affinity and Functional Antagonism of MPP for ERα and ERβ. This table highlights the significant difference in binding affinity (Ki) and functional antagonist activity (IC50) of MPP for the two estrogen receptor subtypes. The data clearly indicates a strong preference for ERα.

Core Experimental Protocols

The determination of MPP's selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for the key assays cited in the characterization of this selective antagonist.

Competitive Radioligand Binding Assay

This assay is fundamental in determining the binding affinity (Ki) of a test compound for a receptor. It measures the ability of an unlabeled compound (MPP) to compete with a radiolabeled ligand for binding to the estrogen receptor.

Materials:

-

Receptor Source: Rat uterine cytosol or purified recombinant human ERα and ERβ.

-

Radioligand: [³H]-Estradiol.

-

Test Compound: Methyl-Piperidino-Pyrazole (MPP).

-

Assay Buffer: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

Procedure:

-

Receptor Preparation: Prepare uterine cytosol from ovariectomized rats or use commercially available recombinant ERα and ERβ.

-

Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of [³H]-Estradiol, and varying concentrations of MPP.

-

Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of MPP. The IC50 value (the concentration of MPP that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the functional consequence of a compound binding to the estrogen receptor, specifically its ability to act as an agonist or antagonist of gene transcription.

Materials:

-

Cell Line: Human endometrial cancer cell line (HEC-1) or other suitable cell line expressing ERα or ERβ.

-

Expression Plasmids: Plasmids encoding human ERα or ERβ.

-

Reporter Plasmid: A plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).

-

Transfection Reagent: Lipofectamine 2000 or other suitable transfection reagent.

-

Cell Culture Medium and Reagents.

-

Test Compound: MPP.

-

Luciferase Assay Reagent.

Procedure:

-

Cell Seeding: Seed HEC-1 cells in multi-well plates at a density that allows for optimal transfection efficiency (typically 70-90% confluency).

-

Transfection: Co-transfect the cells with the appropriate ER expression plasmid (ERα or ERβ) and the ERE-luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After an incubation period to allow for receptor and reporter expression, treat the cells with varying concentrations of MPP in the presence of a fixed concentration of estradiol (to assess antagonist activity).

-

Incubation: Incubate the treated cells for a sufficient period (e.g., 24 hours) to allow for reporter gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., cells treated with estradiol alone). Plot the normalized activity against the concentration of MPP to determine the IC50 for antagonist activity.

Signaling Pathways and Mechanism of Action

The selectivity of MPP for ERα is rooted in the structural differences between the ligand-binding domains of the two receptor subtypes. Upon binding, MPP induces a conformational change in ERα that prevents the recruitment of co-activators necessary for gene transcription, thereby acting as a potent antagonist.

ERα Signaling and MPP's Antagonistic Action